molecular formula C7H2BrCl3F2O B1403885 5-Bromo-1,3-difluoro-2-(trichloromethoxy)benzene CAS No. 1417567-02-2

5-Bromo-1,3-difluoro-2-(trichloromethoxy)benzene

Cat. No.: B1403885
CAS No.: 1417567-02-2
M. Wt: 326.3 g/mol
InChI Key: HEEWHFHXJLWGCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1,3-difluoro-2-(trichloromethoxy)benzene is an organic compound with the molecular formula C7H2BrCl3F2O. It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, and chlorine atoms attached to a benzene ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,3-difluoro-2-(trichloromethoxy)benzene typically involves halogenation reactions. One common method is the bromination of 1,3-difluoro-2-(trichloromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,3-difluoro-2-(trichloromethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine, fluorine, and chlorine atoms can be substituted by other nucleophiles or electrophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve the use of a base and an inert solvent.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-1,3-difluoro-2-(trichloromethoxy)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-Bromo-1,3-difluoro-2-(trichloromethoxy)benzene exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve interactions with nucleophilic or electrophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene
  • 5-Bromo-1,2,3-trifluorobenzene
  • 5-Bromo-2,2-difluoro-1,3-benzodioxole

Uniqueness

5-Bromo-1,3-difluoro-2-(trichloromethoxy)benzene is unique due to the presence of both fluorine and chlorine atoms, which impart distinct electronic and steric properties. This makes it a valuable compound for studying the effects of halogenation on chemical reactivity and for designing molecules with specific properties.

Properties

IUPAC Name

5-bromo-1,3-difluoro-2-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl3F2O/c8-3-1-4(12)6(5(13)2-3)14-7(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEWHFHXJLWGCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)OC(Cl)(Cl)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl3F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1,3-difluoro-2-(trichloromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
5-Bromo-1,3-difluoro-2-(trichloromethoxy)benzene
Reactant of Route 3
5-Bromo-1,3-difluoro-2-(trichloromethoxy)benzene
Reactant of Route 4
5-Bromo-1,3-difluoro-2-(trichloromethoxy)benzene
Reactant of Route 5
5-Bromo-1,3-difluoro-2-(trichloromethoxy)benzene
Reactant of Route 6
Reactant of Route 6
5-Bromo-1,3-difluoro-2-(trichloromethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.